Pteric acid

Beschreibung

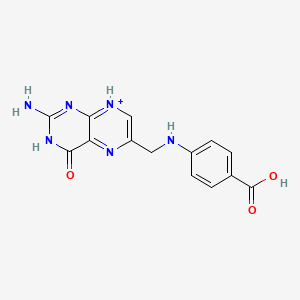

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H13N6O3+ |

|---|---|

Molekulargewicht |

313.29 g/mol |

IUPAC-Name |

4-[(2-amino-4-oxo-3H-pteridin-8-ium-6-yl)methylamino]benzoic acid |

InChI |

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)/p+1 |

InChI-Schlüssel |

JOAQINSXLLMRCV-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=C[NH+]=C3C(=N2)C(=O)NC(=N3)N |

Herkunft des Produkts |

United States |

Pteric Acid Biosynthesis and Pathways

De Novo Biosynthetic Routes of Pteric Acid

The de novo synthesis of the pteridine (B1203161) ring, the core structure of pteroic acid, is a fundamental biochemical pathway found in a wide range of organisms. mdpi.comresearchgate.neteje.cz This process begins with a common purine (B94841) nucleotide and involves a series of enzymatic steps to construct the characteristic heterocyclic system.

The biosynthesis of all pterin (B48896) molecules, including the pterin moiety of pteroic acid, universally begins with guanosine-5'-triphosphate (GTP). mdpi.comresearchgate.net GTP, a primary building block for RNA and a key molecule in cellular energy transfer, serves as the foundational substrate for this pathway. researchgate.neteje.cz The initial and rate-limiting step in pterin synthesis is the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. researchgate.netportlandpress.comnih.gov This reaction is a complex rearrangement where the purine ring system of GTP is transformed into the pteridine ring structure. mdpi.com In plants, this committing step is mediated by a unique bimodular GTP cyclohydrolase I. nih.gov

Following the initial conversion of GTP, a cascade of enzymatic reactions further modifies the pterin intermediate. The de novo pathway involves several key enzymes that catalyze specific transformations. uzh.chresearchgate.net

The primary enzymes involved in the de novo biosynthesis of pterins from GTP are:

GTP cyclohydrolase I (GCHI) : This enzyme catalyzes the first and committing step, converting GTP into 7,8-dihydroneopterin triphosphate. portlandpress.comresearchgate.netbenthamopen.com

6-pyruvoyltetrahydropterin synthase (PTPS) : This enzyme acts on 7,8-dihydroneopterin triphosphate to form 6-pyruvoyl-5,6,7,8-tetrahydropterin. mdpi.comportlandpress.comuzh.ch

Sepiapterin reductase (SR) : This enzyme catalyzes the reduction of intermediates in the final steps to produce tetrahydrobiopterin (B1682763). portlandpress.comuzh.chresearchgate.net

The product of the GCHI reaction, 7,8-dihydroneopterin triphosphate, serves as a critical branch point. researchgate.net One branch leads to the synthesis of cofactors like tetrahydrobiopterin, while another leads to the formation of folates, which involves the precursor to pteroic acid. portlandpress.combenthamopen.com Dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in the folate branch, catalyzing the synthesis of dihydropteroate from p-aminobenzoic acid (pABA) and a pterin precursor derived from GTP. ontosight.ai Dihydrofolate synthetase then adds a glutamate (B1630785) moiety to dihydropteroate to form dihydrofolate. researchgate.netnih.gov

Table 1: Key Enzymes in De Novo Pterin Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Guanosine (B1672433) Triphosphate Cyclohydrolase I | GCHI | Converts GTP to 7,8-dihydroneopterin triphosphate. portlandpress.comresearchgate.netbenthamopen.com |

| 6-pyruvoyltetrahydropterin synthase | PTPS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-5,6,7,8-tetrahydropterin. mdpi.comportlandpress.comuzh.ch |

| Dihydropteroate synthase | DHPS | Catalyzes the formation of dihydropteroate from pABA and a pterin precursor. ontosight.ai |

| Dihydrofolate synthetase | DHFS | Adds a glutamate residue to dihydropteroate to form dihydrofolate. researchgate.netnih.gov |

Guanosine Triphosphate (GTP) as a Central Precursor

Enzymatic Degradation and Formation from Related Compounds

Pteroic acid is commonly formed through the catabolism of folic acid and its derivatives. This degradation is often mediated by specific enzymes that cleave the glutamate moiety from the folate structure. google.com

Pteroic acid can be prepared by the enzymatic hydrolysis of folic acid. google.comgoogle.com This process is catalyzed by carboxypeptidases, which are enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. google.com Specifically, these enzymes hydrolyze the amide bond linking the pteroic acid moiety to the glutamic acid residue in the folic acid molecule. pnas.orgnih.gov

Carboxypeptidase G (CPG) : This is a zinc metalloenzyme produced by various bacteria, including Pseudomonas species, that efficiently hydrolyzes the C-terminal glutamate from folic acid to yield pteroic acid. google.compnas.orgqmul.ac.uk The enzyme operates optimally at a slightly basic pH of approximately 7.3. google.comrsc.org Several forms of this enzyme exist, including CPG1 and CPG2, which have been purified and characterized. qmul.ac.uk

Carboxypeptidase A (CPA) : While primarily known for hydrolyzing C-terminal aromatic or branched-chain aliphatic amino acids, CPA can also participate in the degradation of folates, although it is generally less specific for this substrate compared to Carboxypeptidase G. google.comoup.com

The reaction catalyzed by these enzymes is a key method for the laboratory and industrial preparation of pteroic acid from folic acid. rsc.orgnih.gov However, preparations made via enzymatic degradation can often contain significant amounts of unreacted folic acid. google.comgoogle.com

Table 2: Carboxypeptidases in Folic Acid Degradation

| Enzyme | Source | Action |

|---|---|---|

| Carboxypeptidase G | Pseudomonas sp., Flavobacterium sp. qmul.ac.uknih.gov | Specifically hydrolyzes the C-terminal glutamate from folic acid and its derivatives. pnas.orgqmul.ac.uk |

| Carboxypeptidase A | Pancreas | Can hydrolyze the glutamate from folic acid, though with less specificity than CPG. google.comoup.com |

| Glutamate carboxypeptidase II (GCPII) | Small intestine, prostate | Acts as a folate hydrolase, breaking down folylpoly-γ-glutamates. embopress.orguniprot.org |

Several microorganisms have the metabolic capacity to degrade folic acid and use it as a source of carbon and nitrogen. microbiologyresearch.orgmicrobiologyresearch.org In many of these pathways, the initial step is the conversion of folic acid to pteroic acid.

Research has identified specific bacteria capable of this transformation:

Pseudomonas species : Strains of Pseudomonas isolated from soil have been shown to grow on folic acid as their sole carbon and nitrogen source. microbiologyresearch.orgmicrobiologyresearch.org One such strain was observed to convert folic acid into pteroic acid, which then accumulates in the culture medium. microbiologyresearch.orgmicrobiologyresearch.org

Variovorax sp. F1 : This soil bacterium, isolated from weed rhizospheres, can rapidly degrade folic acid to pteroic acid. researchgate.netdntb.gov.ua The mechanism involves a Carboxypeptidase G enzyme, highlighting the importance of this enzyme class in microbial folate metabolism. researchgate.net

Flavobacterium species : An enzyme with carboxypeptidase activity has been extracted from a bacterium identified as a Flavobacterium species, which catalyzes the hydrolysis of folic acid. nih.gov

These microbial pathways are not only of basic scientific interest but also have potential applications, as the enzymes involved, such as Carboxypeptidase G, have been explored for therapeutic uses. qmul.ac.ukcore.ac.uk

Pteric Acid Metabolism and Intermediary Pathways

Pteric Acid in Amino Acid Metabolism

This compound is a chemical precursor in the biosynthesis of folic acid (Vitamin B9). ontosight.ai While not directly participating in metabolic reactions involving amino acids, its derivatives, which are part of the broader class of pteridines, are indispensable cofactors for the enzymatic catalysis of several key pathways in amino acid metabolism. The metabolic significance of this compound is therefore understood through the function of its downstream products, primarily tetrahydrobiopterin (B1682763) (BH4) and tetrahydrofolate (FH4). These cofactors are vital for the synthesis and degradation of various amino acids. ontosight.ailibretexts.org

The metabolism of numerous amino acids is critically dependent on the availability of these pteridine-derived cofactors. libretexts.org Deficiencies in the synthesis of these molecules can lead to metabolic disorders that present with symptoms similar to enzymatic deficiencies in specific amino acid pathways. libretexts.org

Role of Tetrahydrobiopterin (BH4) in Aromatic Amino Acid Metabolism

Tetrahydrobiopterin (BH4), a pteridine (B1203161) derivative synthesized in the body from guanosine (B1672433) triphosphate (GTP), is an essential cofactor for hydroxylation reactions involving aromatic amino acids. libretexts.org

Phenylalanine Metabolism: The conversion of the essential amino acid L-phenylalanine to L-tyrosine is a critical step in protein synthesis and the production of neurotransmitters. This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which requires BH4 as a cofactor. libretexts.orgmetwarebio.com A deficiency in either the PAH enzyme or the BH4 cofactor can lead to the metabolic disorder phenylketonuria (PKU), characterized by elevated levels of phenylalanine in the blood. libretexts.orgrfmh.org Research has shown that in normal individuals, an oral load of phenylalanine leads to an increase in biopterin (B10759762) levels in urine and serum. nih.gov Structural studies have revealed that the pterin (B48896) ring of the cofactor analogue L-erythro-7,8-dihydrobiopterin (BH2) interacts with specific amino acid residues like Phe254 and Glu286 within the active site of the phenylalanine hydroxylase enzyme. nih.gov

Tyrosine Metabolism: As the product of phenylalanine hydroxylation, tyrosine metabolism is indirectly linked to pteridine cofactors. creative-proteomics.com Tyrosine itself is a precursor for several crucial molecules, including neurotransmitters like dopamine (B1211576) and hormones such as thyroxine. msdmanuals.com

Tryptophan Metabolism: The essential amino acid L-tryptophan serves as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govnih.gov The initial and rate-limiting step in this pathway, the hydroxylation of tryptophan to 5-hydroxytryptophan, is catalyzed by the enzyme tryptophan hydroxylase, which also requires BH4 as a cofactor. libretexts.org

Role of Tetrahydrofolate (FH4) in One-Carbon Metabolism

This compound is a key component of folic acid, which is reduced in the body to its active form, tetrahydrofolate (FH4). FH4 is a crucial carrier of one-carbon units (e.g., methyl, formyl groups) in a variety of biosynthetic reactions. libretexts.org These one-carbon transfer reactions are fundamental to the interconversion of certain amino acids.

Serine and Glycine (B1666218) Metabolism: The interconversion of the amino acids serine and glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase. This reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP) and prominently features FH4, which accepts a one-carbon unit from serine to form glycine and 5,10-methylenetetrahydrofolate. This function is essential for synthesizing glycine and providing one-carbon units for other critical pathways, such as the synthesis of purines and thymine (B56734) for DNA. libretexts.org

The table below summarizes the involvement of pteridine derivatives in the metabolism of specific amino acids.

| Amino Acid | Pteridine Derivative Cofactor | Metabolic Pathway/Reaction | Enzyme |

| Phenylalanine | Tetrahydrobiopterin (BH4) | Hydroxylation to Tyrosine | Phenylalanine Hydroxylase (PAH) |

| Tryptophan | Tetrahydrobiopterin (BH4) | Hydroxylation to 5-Hydroxytryptophan | Tryptophan Hydroxylase |

| Serine | Tetrahydrofolate (FH4) | Conversion to Glycine | Serine Hydroxymethyltransferase |

| Glycine | Tetrahydrofolate (FH4) | Conversion from Serine | Serine Hydroxymethyltransferase |

Derivatives and Analogs of Pteric Acid: Synthesis and Characterization

Structural Modifications and Conjugation Strategies

The chemical architecture of pteroic acid allows for targeted modifications at several positions, enabling the attachment of various functional moieties. These strategies are pivotal for creating derivatives with tailored properties for specific research applications.

The conjugation of pteroic acid with polymers like polyethylene (B3416737) glycol (PEG) is a key strategy to enhance the utility of the molecule, for instance, as a building block for imaging agents or drug delivery systems. govst.edu PEGylation can improve the pharmacokinetic properties of biotherapeutics by increasing their stability. waters.commdpi.com

A notable example is the synthesis of a pteroic acid-polyethylene glycol-amine (pte-PEG-amine) conjugate. govst.edu This process creates a versatile building block without the complexity of a free carboxylate group, which is present in the full folic acid molecule. govst.edu The synthesis involves successfully conjugating pteroic acid with polyethylene glycol-amine. govst.edu The purification and analysis of the resulting conjugate are critical steps to ensure its identity and purity. Techniques such as High-Pressure Liquid Chromatography (HPLC) are employed for purification, followed by characterization using Mass Spectrometry (MS) to verify the molecular weight of the synthesized compound. govst.edu

Research has demonstrated the successful synthesis, purification, and analysis of a pte-PEG-amine conjugate. govst.edu The purification via reverse-phase HPLC yielded a major peak, which was subsequently analyzed. govst.edu The mass spectrum confirmed the identity of the molecule, supporting the successful synthesis and purification of this building block for potential use in developing imaging dyes or drug delivery systems. govst.edu

Table 1: Analytical Data for pte-PEG-amine Conjugate govst.edu

| Parameter | Method/Value |

|---|---|

| Purification | High-Pressure Liquid Chromatography (HPLC) |

| Major Peak | 25 min retention time |

| Characterization | Diode Array Detector (DAD) Spectrum, Mass Spectrometry (MS) |

| Maximal Absorption | 280 nm |

| Exact Mass | 514.27 |

| Molecular Weight | 514.58 |

| MS Ion Mode | Positive Ion |

The general principle of PEGylating amine groups often involves using activated PEG reagents, such as PEG-NHS esters, which react with primary amines under mild pH conditions (pH 7-9) to form stable amide bonds. biochempeg.com Alternatively, sulfonylated PEG can be reacted with ammonia (B1221849) to form amine-terminated PEG, which can then be conjugated to a molecule of interest. mdpi.com

Fluorescein (B123965) conjugates of pteroic acid and its analogs are synthesized to serve as fluorescent probes, for example, to label pathogenic cells like cancer cells, rendering them antigenic for recognition by the host immune system. google.comgoogle.com The synthesis of these conjugates involves multi-step chemical processes that utilize protecting groups and specific coupling reagents to ensure the correct linkage between the pteroic acid moiety and the fluorescein dye. google.com

Several synthetic schemes have been developed for this purpose. google.comgoogle.com One common strategy involves reacting a protected pteroic acid analog with a protected amino acid, followed by coupling with a diamine linker. google.com The terminal amine of this linker is then reacted with fluorescein isothiocyanate (FITC) to form the final conjugate. google.comgoogle.com Selective deprotection steps are crucial throughout the synthesis to unmask the reactive groups at the appropriate stage. google.com

The key steps in a typical synthesis include:

Amide Coupling: A protected pteroic acid analog is coupled with an amino acid analog using an amide coupling reagent. google.com

Selective Deprotection: Protecting groups on the amino acid or pteroic acid are selectively removed to allow for subsequent reactions. For instance, a carboxyl protecting group might be removed to allow coupling with a diamine. google.comgoogle.com

Linker Attachment: The intermediate is reacted with an alkylene diamine, which forms an amide bond. google.com

Fluorescein Conjugation: The free amine on the linker is reacted with FITC. This reaction is often performed in solvents like ethanol, DMF, or THF. google.comgoogle.com

Final Deprotection: Any remaining protecting groups on the pteroic acid moiety are removed to yield the final fluorescein conjugate. google.comgoogle.com

Table 2: Example Reactants and Reagents in Fluorescein-Pteroic Acid Conjugate Synthesis google.comgoogle.com

| Component | Example | Purpose |

|---|---|---|

| Pteridine (B1203161) Moiety | Protected Pteroic Acid Analog | The core targeting structure. |

| Linker | Alkylene diamine (e.g., H₂N(CH₂)nNH₂) | Provides a spacer and a reactive amine for conjugation. |

| Fluorophore | Fluorescein isothiocyanate (FITC) | The fluorescent tag. |

| Coupling Reagents | Amide coupling reagents (e.g., DCC, EDC) | To facilitate the formation of amide bonds. |

| Solvents | DMF, EtOH, THF, CHCl₃ | Reaction medium for various steps. |

| Deprotection Reagents | Base (e.g., NH₄OH, LiOH) | To remove base-sensitive protecting groups. |

These synthetic routes are versatile and can be adapted to prepare a variety of fluorescein conjugates of different pteroic acid analogs. google.comgoogle.com

Structural modifications of pteroic acid include the attachment of long alkyl chains, such as decyl groups, to create lipophilic derivatives. nih.gov These "decylated" derivatives are synthesized to study how increased lipophilicity affects the molecule's properties, such as its interaction with biological membranes. nih.govresearchgate.net

A bis-decyl derivative of pteroic acid has been successfully synthesized and characterized. nih.gov The synthesis involves reacting pteroic acid with the appropriate alkylating agent. The resulting product's structure is then confirmed using analytical techniques like 2D NMR spectroscopy. researchgate.net Research has shown that the addition of two decyl chains confers a hydrophobic property to the pteroic acid molecule. nih.gov

Interestingly, these decylated derivatives, much like folic acid and unmodified pteroic acid, can undergo a photocleavage reaction when exposed to light in the presence of water. nih.govresearchgate.net This photochemical property is an important characteristic of the folate family. To understand the regioselectivity of the decylation reaction (i.e., why a bis-decylated product is favored), computational methods such as density functional theory (DFT) calculations have been employed. nih.govresearchgate.net These calculations help predict the relative stabilities of potential mono-, bis-, and tris-decylated pteroic acid structures. nih.govresearchgate.net

In a related concept of deacylation, studies on other pteridines have shown that acyl groups, such as the isobutyroyl group on tetrahydropterins, can be partially removed to yield different derivatives. researchgate.net

Folic acid naturally occurs in the form of polyglutamates, where multiple glutamic acid residues are linked via γ-peptide bonds. The synthesis of these higher polyglutamates, such as pteroyl-γ-glutamylglutamic acid (pteroyldiglutamate) and pteroyl-γ-glutamyl-γ-glutamylglutamic acid (pteroyltriglutamate), is essential for studying folate metabolism and function. dntb.gov.uaacs.org These synthetic conjugates have been shown to be biologically identical to their natural counterparts. researchgate.net

A well-established synthetic procedure allows for the creation of homogeneous pteroyltri-, pteroylpenta-, and pteroylhepta-γ-l-glutamates. researchgate.net This multi-step process involves:

Pteroic Acid Production: Pteroic acid is first obtained from folic acid using microbiological techniques. researchgate.net

Protection: The pteroic acid is converted to a more reactive and soluble form, crystalline N¹⁰-trifluoroacetylpteroic acid. researchgate.net

Peptide Synthesis: Oligo-γ-l-glutamic acid chains (e.g., tri-, penta-, hepta-glutamates) are synthesized, with their carboxyl groups protected as tert-butyl esters. researchgate.net

Condensation: The protected N¹⁰-trifluoroacetylpteroic acid is coupled with the protected polyglutamate esters using a mixed anhydride (B1165640) condensation method. researchgate.net

Purification and Deprotection: The resulting protected conjugate is purified using column chromatography, after which the protecting groups (trifluoroacetyl and tert-butyl esters) are removed to yield the final, pure pteroylpolyglutamate. researchgate.net

The identity and purity of these synthetic polyglutamates are confirmed through various analytical methods.

Table 3: Characterization of Synthetic Pteroylpolyglutamates researchgate.net

| Analysis Method | Purpose |

|---|---|

| Elemental Analysis | Confirms the elemental composition of the compound. |

| Amino Acid Analysis | Verifies the number of glutamic acid residues. |

| Ultraviolet (UV) Spectroscopy | Characterizes the pteridine ring system. |

| Paper Chromatography | Assesses the purity and compares with natural products. |

| High-Voltage Electrophoresis | Separates compounds based on charge and size to confirm identity. |

The enzyme folylpolyglutamate synthetase is responsible for adding glutamic acid residues to folates and their analogs, including pteroic acid itself, within biological systems. nih.gov

Decylated Pteroic Acid Derivatives

Synthetic Methodologies for Pteroic Acid Derivatives

The creation of pteroic acid derivatives relies on a toolkit of robust synthetic methodologies, primarily centered around forming stable amide bonds between pteroic acid and a molecule of interest.

The chemical synthesis of pteroic acid conjugates involves several key strategies, often requiring the careful use of protecting groups to achieve regioselectivity. A common challenge in folate chemistry is differentiating between the α- and γ-carboxylic acids of the glutamate (B1630785) moiety in folic acid. rsc.org Syntheses starting from pteroic acid circumvent this issue. google.comgoogle.com

A powerful approach involves converting pteroic acid into a reactive intermediate. For example, reacting folic acid with trifluoroacetic anhydride can produce pyrofolic acid, which can then be treated with hydrazine (B178648) to selectively form pteroyl hydrazide. acs.org This hydrazide is a key intermediate that can be oxidized to pteroyl azide (B81097). google.comacs.org Pteroyl azide is a valuable reagent that reacts cleanly with glutamate esters or other nucleophiles to yield γ-substituted folic acid derivatives or other pteroic acid conjugates in high yield, often without the need for chromatography. acs.org

Solid-phase peptide synthesis (SPPS) is another effective methodology, particularly for conjugating peptides. semanticscholar.orgresearchgate.net In this technique, a peptide is assembled on a resin support. Subsequently, a protected glutamic acid residue can be added, followed by coupling with pteroic acid. semanticscholar.org This stepwise approach ensures the correct connectivity. rsc.org

The choice of coupling reagents is critical for efficient amide bond formation. A variety of reagents are used depending on the specific substrates and reaction conditions.

Table 4: Common Coupling Strategies and Reagents for Pteroic Acid Conjugation

| Reagent/Strategy | Description | Application Example | Reference(s) |

|---|---|---|---|

| Carbodiimides (EDC, DCC) | Activate carboxylic acids to form a reactive O-acylisourea intermediate, which then reacts with an amine. Often used with N-hydroxysuccinimide (NHS) to form a more stable active ester. | Coupling pteroic acid to amine-containing molecules. | biochempeg.comgoogle.comrsc.org |

| Phosphonium Salts (PyBOP) | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526). A highly efficient reagent for forming amide bonds, especially in solid-phase synthesis. | Coupling pteroic acid to a peptide on a resin support. | semanticscholar.org |

| Aminium/Uronium Salts (HBTU) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Another common and effective peptide coupling agent. | Used with HOBt and a base (DIPEA) for peptide bond formation prior to pteroic acid coupling. | semanticscholar.org |

| Pteroyl Azide | A highly reactive pteroic acid derivative that undergoes nucleophilic acyl substitution with amines. | Reaction with glutamate esters to form folic acid derivatives. | google.comacs.org |

| Mixed Anhydride | The carboxylic acid (e.g., N¹⁰-trifluoroacetylpteroic acid) is activated by forming a mixed anhydride, which then reacts with an amine. | Condensation of pteroic acid with polyglutamate esters. | researchgate.net |

These synthetic routes, combined with modern purification techniques like HPLC, provide access to a wide range of well-defined pteroic acid conjugates for advanced scientific investigation. govst.edugoogle.com

Enzymatic Synthesis Approaches for Derivatives (e.g., L-5-methyltetrahydrofolate from folic acid)

The enzymatic synthesis of L-5-methyltetrahydrofolate (L-5-MTHF), a biologically active form of folate, from folic acid represents a significant advancement in creating folate derivatives. rsc.orgrsc.org L-5-MTHF is preferred as a nutraceutical due to its high bioavailability, as it does not require the in-vivo reduction steps that folic acid needs. rsc.orgfao.org

A one-pot, three-enzyme cascade reaction has been developed for the efficient production of L-5-MTHF from folic acid. rsc.orgrsc.org This method avoids the use of transition metal catalysts and unstable strong reductants, offering a green and cost-effective synthesis route. rsc.org The process involves:

Asymmetric hydrogenation of folic acid: Dihydrofolate reductase from Lactobacillus bulgaricus (LbuDHFR) was identified as a highly active enzyme for this step. rsc.org

Conversion to L-5-MTHF: A dimethylsulfoniopropionate-dependent demethylase (DmdA) from the marine bacterium Ruegeria conchae (RcoDmdA) was utilized to directly convert tetrahydrofolate to L-5-MTHF using a cost-effective methyl donor. rsc.org This enzyme exhibits high tolerance to byproduct inhibition. rsc.org

This optimized enzymatic process achieved a 95.6% molar conversion rate, transforming 34 mM of folic acid into 32.5 mM of L-5-MTHF, with no detectable folic acid, dihydrofolate, or tetrahydrofolate remaining in the final mixture. rsc.org

Site-Specific Mutations for Investigating Pteridic Acid Biosynthesis

Site-specific mutations have been instrumental in elucidating the biosynthetic pathway of pteridic acids, a class of polyketides produced by Streptomyces. nih.govbiorxiv.org The biosynthesis is proposed to occur via a modular type I polyketide synthase (PKS). nih.govbiorxiv.org In Streptomyces iranensis, a putative biosynthetic gene cluster (BGC) for pteridic acids, designated as pta, has been identified. nih.govbiorxiv.org This cluster shows significant similarity to the BGC for elaiophylin. nih.govbiorxiv.org

To confirm the role of specific domains within the PKS, researchers introduced site-specific mutations into the thioesterase (TE) domain. nih.govresearchgate.net The TE domain is hypothesized to be responsible for the release and cyclization of the polyketide chain. researchgate.net

Key Findings from Site-Specific Mutagenesis:

Mutation: Residues Met-Glu-Asp in the active site of the TE domain were mutated to Ile-Lys-Asn (or Ile-Lys-Met in another study). nih.govresearchgate.net

Result: High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) analysis revealed that the mutant strain could no longer produce pteridic acids or elaiophylin. nih.govbiorxiv.org

Further investigation using CRISPR-based genome editing to inactivate the core PKS gene, ptaA, also resulted in the abolishment of pteridic acid production, confirming the identity of the pta BGC. nih.govgoogle.comresearchgate.net

Photochemical Investigations of Pteroic Acid and Derivatives

Photochemical studies provide insight into the stability and reactivity of pteroic acid and its derivatives upon exposure to light. These investigations often focus on photocleavage reactions, where light energy induces the breaking of chemical bonds.

Photocleavage Reactions of Pteroic Acid and Bis-decyl Derivatives

Research has demonstrated that pteroic acid, similar to folic acid, undergoes a photocleavage reaction. nih.govbvsalud.orgresearchgate.net This reaction involves the cleavage of the C9-N10 bond, leading to the formation of pterin-6-carboxaldehyde and p-aminobenzoic acid (PABA). researchgate.net

To enhance the interaction of pteroic acid with biological membranes, a lipophilic bis-decyl derivative of pteroic acid was synthesized and characterized. nih.govbvsalud.orgresearchgate.net This derivative, with two decyl chains attached, was designed to have a hydrophobic character. nih.govbvsalud.org

Key Findings from Photocleavage Studies:

Reaction Conditions: The photocleavage of both pteroic acid and its bis-decyl derivative occurs in the presence of water. nih.govbvsalud.orgresearchgate.net

Solvent Dependence: No photocleavage reaction was observed when the compounds were dissolved in methanol, indicating that a hydrolytic step involving water is necessary for the reaction to proceed. nih.govresearchgate.netresearchgate.net

Structural Confirmation: The structure of the synthesized bis-decyl pteroic acid was confirmed using 1D and 2D NMR spectroscopy, including HMBC experiments, which verified the attachment points of the decyl chains. researchgate.netresearchgate.net One decyl chain was found to be attached to the carboxylic acid group of the PABA moiety, and the other to the O4 position of the pterin (B48896) moiety. researchgate.net

These photochemical investigations highlight the intrinsic photosensitivity of the pteroic acid scaffold and demonstrate how its properties can be modified through the addition of functional groups like alkyl chains. nih.gov

Chemical Synthesis Methodologies for Pteric Acid

Conventional Synthetic Routes for Pteroic Acidgoogle.comgoogle.com

Conventional methods for producing pteroic acid often rely on the chemical breakdown of folic acid. google.com This approach is a common and established route for obtaining the pteroic acid molecule. google.com

One of the most direct methods for synthesizing pteroic acid is through the chemical hydrolysis of its parent compound, folic acid. google.com This process involves cleaving the glutamic acid moiety from the folic acid structure. The hydrolysis can be carried out under either acidic or basic conditions in an aqueous medium, which may be supplemented with a miscible organic co-solvent. google.com

A typical laboratory procedure involves dissolving folic acid in a basic solution, such as sodium hydroxide (B78521) (NaOH), to facilitate the cleavage of the side chain. schircks.ch The reaction's progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to track the conversion of folic acid to pteroic acid. schircks.ch Pteroic acid is sparingly soluble and precipitates out of the solution as it is formed. schircks.ch Following the reaction, the pteroic acid product is typically precipitated by adjusting the pH. google.com

| Reaction Step | Description |

| Solubilization | Folic acid is dissolved in an aqueous basic solution (e.g., 4N NaOH). schircks.ch |

| Reaction | The solution is stirred, allowing the hydrolysis reaction to proceed. schircks.ch |

| Monitoring | Progress is observed via TLC on a cellulose (B213188) support with a developing solvent of diluted ammonia (B1221849) solution. schircks.ch |

| Precipitation | The pH is lowered to precipitate the crude pteroic acid product. google.comschircks.ch |

Purity and Contaminant Removal in Pteroic Acid Synthesisschircks.ch

A significant challenge in synthesizing pteroic acid, particularly from folic acid, is the removal of impurities. The most common and substantial contaminant is unreacted folic acid. google.comgoogle.com Preparations of pteroic acid derived from degradation methods can contain significant amounts of the starting material. google.com For instance, enzymatic degradation can result in a product containing as much as 25% folic acid. google.comgoogle.com Therefore, effective purification methods are critical.

Several techniques are employed to purify the crude pteroic acid:

Recrystallization: This is a common method for purification. One procedure involves dissolving the crude product in a basic solution (NaOH) and filtering it. schircks.ch The pH of the filtrate is then carefully adjusted; maintaining a pH of 8.1 is noted as a key step for ensuring that unreacted folic acid is not precipitated along with the pteroic acid. schircks.ch A subsequent recrystallization using hydrochloric acid (HCl) can further purify the product, although caution is advised as pteroic acid can form impurities in hot HCl. schircks.ch

Ion-Exchange Chromatography: A more advanced purification method involves the use of an ion-exchange chromatographic support. google.com In one patented method, a solution containing pteroic acid is passed through the support, and a fraction containing the desired compound is eluted with a mobile phase at a pH of 10 or greater. google.com The pteroic acid is then precipitated from this fraction by lowering the pH to 3 or less. google.com

Through these purification strategies, it is possible to obtain pteroic acid with a high degree of purity, often exceeding 95%. google.comgoogle.com

| Purification Data | |

| Primary Contaminant | Folic Acid google.comgoogle.com |

| Recrystallization pH (to remove folic acid) | 8.1 schircks.ch |

| Ion-Exchange Elution pH | ≥10 google.com |

| Final Precipitation pH (from ion-exchange) | ≤3 google.com |

| Achievable Purity | ≥95% google.com |

Novel Chemical Routes and Synthetic Challengesradiologykey.comrsc.org

Beyond the hydrolysis of folic acid, novel synthetic routes for pteroic acid have been developed. One such method involves a condensation reaction using triaminopyrimidine sulfate, trichloroacetone, and p-aminobenzoic acid as starting materials. google.com This approach represents a total synthesis, building the molecule from simpler components rather than degrading a more complex one. google.com This route is advantageous due to readily available raw materials and conditions suitable for industrial-scale production. google.com Another synthetic strategy involves the reductive amination of 2-acetylamino-4-hydroxy-6-formylpteridine with p-aminobenzoyl-l-glutamate.

Several challenges are inherent in the chemical synthesis of pteroic acid and its derivatives:

Solubility: Pteroic acid exhibits limited solubility in many organic solvents, which complicates reaction monitoring, purification, and subsequent conjugation reactions. rsc.org

Side Reactions: The presence of multiple reactive functional groups on the pteroic acid molecule necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. rsc.org For example, the Teoc (trimethylsilylethoxycarbonyl) group has been used to protect the primary amine and improve solubility in organic solvents. rsc.orgrsc.org

Reaction Conditions: The synthesis can be sensitive to reaction conditions. For instance, the careful exclusion of water is important in some synthetic steps to avoid the formation of certain side products. google.com The sensitivity of the pteridine (B1203161) ring system to light and air also presents a challenge. radiologykey.com To overcome difficult coupling steps, novel reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) have been employed. radiologykey.com

| Novel Synthesis Starting Materials (Condensation Route) google.com |

| Triaminopyrimidine sulfate |

| Trichloroacetone |

| p-Aminobenzoic acid |

Analytical Methodologies for Pteric Acid Research

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental tool in pteric acid research, enabling the separation and purification of the target compound from complex mixtures, including unreacted starting materials and various byproducts. google.comgoogle.com The choice of chromatographic technique depends on the specific goals of the analysis, whether it is for the purification of a newly synthesized conjugate or the quantitative analysis of a sample.

High-Performance Liquid Chromatography (HPLC) for Conjugate Analysis and Purification (e.g., Reverse Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its conjugates. govst.eduwikipedia.org This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org Reverse-phase HPLC (RP-HPLC) is particularly well-suited for these compounds. govst.educellmosaic.com

In a typical RP-HPLC application, a nonpolar stationary phase, such as C18, is used with a polar mobile phase. google.comcellmosaic.com For instance, in the purification of a pteroic acid-polyethylene glycol-amine (pte-PEG-amine) conjugate, RP-HPLC was successfully employed. The purification of this synthesized compound yielded a major peak at a retention time of 25 minutes, which was confirmed by a Diode Array Detector (DAD) spectrum showing maximal absorption at 280 nm, characteristic of the pteroic acid moiety. govst.edu

The mobile phase in RP-HPLC can be manipulated to achieve optimal separation. google.com Gradients of solvents, such as acetonitrile (B52724) and water, are often used. govst.edutandfonline.com For example, a linear gradient of 2% to 30% acetonitrile in an acetate (B1210297) buffer has been used for the analysis of pteroylglutamic acid. tandfonline.com The pH of the mobile phase is another critical parameter that can be adjusted to enhance separation, with a pH around neutrality (7.1 to 7.7) often being effective. google.com

The purity of this compound and its derivatives obtained from synthesis can be assessed using HPLC, which can effectively separate the target compound from contaminants like folic acid. google.comgoogle.com

Table 1: Example of RP-HPLC Parameters for this compound Conjugate Purification

| Parameter | Value |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile (ACN) and Water with potential salt additives |

| Detection | UV Absorbance at 280 nm |

| Example Gradient | 1% ACN at 0 min, increasing to 30% ACN at 40 min |

| Result | Purified pte-PEG-amine conjugate with a major peak at 25 minutes. govst.edu |

Size-Exclusion Chromatography in Derivative Studies

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a technique that separates molecules based on their size or hydrodynamic volume. mdpi.comsolveresearch.com This method is valuable in the study of this compound derivatives, particularly for the purification of protected intermediates and the final products after deprotection. researchgate.net

In the synthesis of pteroyloligo-γ-l-glutamates, a derivative of pteroic acid, SEC was used for the final purification step. researchgate.net This technique can also be employed to monitor for aggregation of bioconjugates, separating monomers from dimers and larger aggregates. cellmosaic.com SEC is applicable to a wide range of molecular weights, from approximately 1,000 g/mol to 10,000,000 g/mol . solveresearch.com

The elution profiles from SEC can provide information about the molecular weight of the analytes. researchgate.netnih.gov For instance, in studies of a bis-decyl pteroic acid derivative, SEC was used to analyze its interaction with lipid vesicles. researchgate.net

Application of Paper Chromatography in Related Compound Analysis

Paper chromatography is a simple and effective method for the qualitative analysis of related compounds. ajpaonline.com In the context of pteroic acid research, it has been used to characterize synthetic pteroyloligo-γ-l-glutamates. researchgate.net The separation is based on the partitioning of the compounds between a stationary phase (the paper) and a mobile phase (a solvent system). ajpaonline.com

For pteroyloligo-γ-l-glutamates, ascending paper chromatography using a 5% ammonium (B1175870) bicarbonate solution was employed, resulting in a specific retention factor (RF) value of 0.09. researchgate.net This technique, while older, still finds utility in providing supporting analytical data. researchgate.netajpaonline.com

Spectrometric Techniques for Structural Elucidation

Spectrometric methods are indispensable for confirming the identity and elucidating the detailed chemical structure of this compound and its derivatives. These techniques provide information on the molecular weight and the connectivity of atoms within the molecule.

Mass Spectrometry (MS) and LC/MS for Compound Verification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. pacificbiolabs.com It is a primary tool for verifying the molecular weight of synthesized compounds. govst.edu Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of MS, providing a robust method for both purification and identification. govst.edupacificbiolabs.comcreative-proteomics.com

In the analysis of the pte-PEG-amine conjugate, the fraction collected from HPLC was further analyzed by LC/MS. govst.edu The mass spectrum, obtained in positive ion mode, confirmed the identity of the molecule, showing a molecular weight consistent with the expected value (Exact mass: 514.27). govst.edu This verification is a critical step to ensure the successful synthesis of the desired compound. govst.edu LC/MS can be used for quality control to determine the purity of a drug substance and identify any impurities. pacificbiolabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural characterization of organic molecules, including this compound derivatives. bruker.commdpi.com NMR provides information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the precise determination of molecular structure. researchgate.net

For example, the structural characterization of a bis-decyl chain derivative of pteroic acid was accomplished using NMR. researchgate.net Both ¹H and ¹³C NMR spectra were recorded to elucidate the structure of the synthesized molecule. researchgate.net Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were used to establish the connectivity between different parts of the molecule, confirming the attachment points of the decyl chains. researchgate.net NMR is considered a "gold standard" for chemical structure characterization. bruker.com

Advanced Analytical Approaches in this compound Research

The study of this compound and its derivatives, which play significant roles in various biological processes, necessitates sophisticated analytical methodologies for their detection, quantification, and structural elucidation. nih.gov The complexity of biological matrices in which these compounds are often found requires techniques that offer high sensitivity and selectivity. nih.gov Advanced analytical approaches, primarily centered around chromatography and mass spectrometry, are crucial for advancing research in this field. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of pteridines, including this compound. mdpi.comacs.org It is frequently coupled with various detectors to enhance specificity and sensitivity. mdpi.com Reverse-phase HPLC is a common method for separating this compound from other related compounds. govst.edusielc.com When combined with tandem mass spectrometry (HPLC-MS/MS), it provides a robust platform for the simultaneous analysis of multiple pteridine (B1203161) derivatives in biological samples like urine. nih.govacs.org This combined approach offers excellent sensitivity, with detection limits often in the sub-microgram per liter range, and high accuracy and precision. nih.govacs.org

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. mdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to generate ions from the this compound molecule for analysis. scispace.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), allows for precise mass measurements, which is critical for the unambiguous identification of this compound and its metabolites. researchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.govscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to fully characterize the molecule's chemical structure. researchgate.netresearchgate.net This is particularly useful for verifying the structure of newly synthesized derivatives of pteroic acid. researchgate.net

The following table provides a summary of key data points obtained from these advanced analytical methods for this compound.

| Analytical Technique | Parameter | Reported Value/Characteristic | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Stationary Phase | Reverse-phase (e.g., C18) | govst.edusielc.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C14H12N6O3 | nih.gov |

| Monoisotopic Mass | 312.09708827 Da | nih.gov | |

| Tandem Mass Spectrometry (MS/MS) | Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | scispace.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Method | 1D and 2D NMR | researchgate.netresearchgate.net |

The integration of these techniques, especially the hyphenation of HPLC with MS, has created powerful workflows for "pterinomics," the comprehensive profiling of pteridines. nih.gov These methods have been successfully applied to various biological matrices, including urine and plant extracts, enabling researchers to explore the roles of this compound in health and disease. nih.govunex.esrsc.org

Biological Functions and Molecular Interactions of Pteric Acid

Role as an Intermediate in Folate Pathway Regulation

Pteric acid is a crucial intermediate in the biosynthesis of folates. oaepublish.comresearchgate.net Folate, also known as vitamin B9, is essential for a variety of metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids. nih.govuomustansiriyah.edu.iq The folate biosynthetic pathway is critical for cell growth and division. nih.gov

The synthesis of folate begins with the formation of dihydropteroate (B1496061), a precursor to folic acid. wikipedia.org The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form dihydropteroate. nih.govoup.com This dihydropteroate is then converted to dihydrofolate (DHF). oup.com this compound itself is formed from a pterin (B48896) ring and a pABA moiety. nih.gov Folic acid is subsequently synthesized from pteroic acid and L-glutamic acid. rsc.org

The regulation of this pathway is vital for cellular homeostasis. The absence of the folate synthesis pathway in higher organisms makes it a key target for antimicrobial agents. nih.gov For instance, sulfonamide drugs target and inhibit DHPS, thereby blocking the folate pathway and preventing bacterial growth. nih.gov

Molecular Basis of Enzyme Modulation by Pteroic Acid

This compound and its derivatives can modulate the activity of several enzymes within the folate pathway. The primary target is dihydropteroate synthase (DHPS). nih.govncats.io this compound is known to inhibit DHPS from Bacillus anthracis. ncats.io This inhibition is significant because of increasing resistance to traditional sulfonamide antibiotics, which also target this enzyme. ncats.io

Enzymes can be regulated by molecules that either promote or reduce their activity. pressbooks.pub In the case of DHPS, inhibitors like sulfonamides compete with the natural substrate, pABA, for binding to the enzyme's active site. nih.govpressbooks.pub This is a form of competitive inhibition. pressbooks.pub this compound-based inhibitors, on the other hand, are being explored to target the pterin-binding site of DHPS, which is distinct from the pABA-binding site. nih.gov This strategy is anticipated to be effective against sulfonamide-resistant strains. nih.govrcsb.org

The interaction between an enzyme and its substrate or inhibitor occurs at the active site, a specific region of the enzyme with a unique arrangement of amino acid residues. pressbooks.pub The binding of a molecule to the active site can lower the activation energy of a reaction or block it entirely. pressbooks.pub The development of novel inhibitors often involves understanding the three-dimensional structure of the enzyme's active site to design molecules that bind with high affinity and specificity. nih.gov

Pteroic Acid in Cellular Processes Beyond Folic Acid Synthesis

The influence of pteroic acid extends to fundamental cellular processes, primarily through its role in the folate pathway which is intrinsically linked to DNA synthesis, repair, and cell proliferation.

Contributions to DNA Synthesis and Repair (indirectly via folate pathway)

Folate metabolism is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA. uomustansiriyah.edu.iqsigmaaldrich.com Tetrahydrofolate (THF), the active form of folate, and its derivatives act as coenzymes in one-carbon transfer reactions necessary for the synthesis of these nucleotide precursors. imrpress.comekb.eg

Specifically, the folate pathway provides the methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. sigmaaldrich.com dTMP is then phosphorylated to deoxythymidine triphosphate (dTTP), a crucial component of DNA. sigmaaldrich.com Folate derivatives are also required for the synthesis of purine (B94841) nucleotides, adenine (B156593) and guanine. sigmaaldrich.com

Therefore, by serving as a precursor to folate, pteroic acid indirectly contributes to the integrity of DNA synthesis and repair mechanisms. nih.govgovst.edu A deficiency in folate can lead to an imbalance in DNA precursors, which can result in uracil (B121893) misincorporation into DNA and chromosome breakage. govst.edu

Influence on Cell Growth and Proliferation

Given its indirect role in DNA synthesis, pteroic acid consequently influences cell growth and proliferation. govst.edu Rapidly dividing cells, such as those found in cancer, have a high demand for nucleotides to support DNA replication. rsc.org The folate pathway is therefore a critical target for anticancer therapies. acs.org

The inhibition of enzymes in the folate pathway can lead to a depletion of the nucleotide pool, which in turn arrests the cell cycle and inhibits proliferation. nih.govfrontiersin.orgmdpi.commdpi.com For example, antifolate drugs are designed to block key enzymes like dihydrofolate reductase, thereby disrupting DNA synthesis and slowing down cancer cell growth. imrpress.com While pteroic acid itself is not typically used as a direct therapeutic, its role as a key intermediate highlights the importance of the folate pathway in sustaining cell proliferation. govst.edu

Interaction with Folate Receptor Systems

Folate receptors (FRs) are proteins on the cell surface that bind to folate and its derivatives, facilitating their entry into the cell. govst.edunih.gov These receptors are often overexpressed in various cancer cells, making them an attractive target for delivering therapeutic agents. govst.edursc.orgbioaustralis.com

The binding of folate to its receptor is a high-affinity interaction. govst.eduaacrjournals.org Crystal structures of the folate receptor complexed with folic acid reveal that the pteroic acid portion of the molecule is buried deep within the receptor's binding pocket, while the glutamate (B1630785) moiety is positioned near the entrance. rsc.orgacs.orgnih.gov This structural arrangement is crucial for the specific recognition and binding of folate.

Ligand Delivery Mechanisms to Folate Receptor Overexpressing Cells

The overexpression of folate receptors on cancer cells provides a mechanism for targeted drug delivery. bioaustralis.comresearchgate.net By conjugating cytotoxic drugs or imaging agents to folic acid or its derivatives, these therapeutic payloads can be selectively delivered to tumor cells while minimizing exposure to healthy tissues. aacrjournals.orggoogle.com

This compound itself has been investigated as a targeting ligand. govst.edubioaustralis.com Although it has a lower affinity for the folate receptor compared to folic acid, pteroic acid conjugates have been shown to selectively bind to and be internalized by folate receptor-positive cancer cells. govst.edubioaustralis.com This process typically occurs via receptor-mediated endocytosis, where the binding of the ligand to the receptor triggers the invagination of the cell membrane, forming an endosome that carries the conjugate into the cell. govst.edunih.gov

Studies have shown that removing the glutamate residue from folic acid, leaving the pteroic acid moiety, does not necessarily abolish its ability to target cancer cells. govst.edu This has led to the development of various pteroic acid-drug conjugates for cancer therapy and imaging. govst.edubioaustralis.com The ability to use pteroic acid as a targeting agent simplifies the synthesis of these conjugates. govst.edu

Advanced Research Perspectives on Pteric Acid

Engineering of Biocatalytic Processes for Pteroic Acid Production and Transformation

The production of pteroic acid often leverages biocatalytic methods, which utilize enzymes or whole-cell systems to perform chemical transformations. mt.com These biological processes are advantageous due to their high specificity and operation under mild conditions, offering a green alternative to traditional chemical synthesis. mt.com A primary route for pteroic acid production is the enzymatic or microbial degradation of folic acid. chemicalbook.comgoogle.comgoogle.com

Research has detailed the use of bacteria, such as Pseudomonas species, to cleave the glutamic acid side chain from folic acid, yielding pteroic acid. schircks.ch This biotransformation process involves culturing the bacteria in a medium containing folic acid. schircks.ch The bacteria secrete enzymes that specifically hydrolyze the amide bond linking the pteroic acid moiety to glutamic acid. chemicalbook.com The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC) until the folic acid is consumed. schircks.ch

Computational Modeling and Mechanistic Insight into Pteroic Acid Derivatives (e.g., DFT computations of free energy structures)

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of pteroic acid and its derivatives at the molecular level. Density Functional Theory (DFT) is a prominent method used to perform electronic structure calculations, offering a favorable balance between computational cost and accuracy. uci.edumdpi.com

DFT computations have been successfully applied to gain mechanistic insights into derivatives of pteroic acid. researchgate.net For instance, researchers have used DFT calculations to predict the relative stabilities of various hypothetical decylated pteroic acid derivatives. researchgate.netconicet.gov.ar By computing the minimum free energy structures (ΔG) of different isomers, such as mono- and bis-decylated analogs, it is possible to rationalize the regioselectivity observed in experimental syntheses. researchgate.netresearchgate.net One study showed that for mono-decylated derivatives, the N-acylated product was thermodynamically more stable than O-acylated ones, yet the formation of certain products pointed towards kinetic rather than thermodynamic control during the reaction. researchgate.net

Beyond stability predictions, molecular modeling techniques like SYBYL have been used to estimate the binding affinity of pteroic acid to protein active sites. google.com Calculations of interaction enthalpies can suggest whether a derivative might bind more effectively than a parent compound, guiding the design of potential inhibitors. google.com These computational approaches are invaluable for predicting molecular properties, understanding reaction mechanisms, and rationally designing novel pteroic acid derivatives for specific applications. uci.edu

Pteroic Acid as a Scaffold for Molecular Probes and Research Tools

The inherent structure of pteroic acid makes it an excellent scaffold for the synthesis of more complex molecules, including molecular probes and other research tools. google.compharmaffiliates.com Its core pterin (B48896) ring system linked to a p-aminobenzoic acid moiety can be chemically modified to create derivatives with tailored properties for biological investigations. wikipedia.orgacs.org

A significant application is in the development of folate derivatives for targeted therapies and diagnostics. google.com Because certain cancer cells overexpress folate receptors, molecules that mimic folic acid can be used to selectively deliver imaging agents or therapeutic drugs to these cells. Pteroic acid serves as a key starting material for creating such conjugates. google.com

Furthermore, pteroic acid has been used as a foundation for designing enzyme inhibitors that can function as molecular probes. nih.gov For example, researchers have synthesized trivalent inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate pathway of bacteria, by building upon the pteroic acid structure. nih.gov These complex molecules act as transition-state mimics and have shown significant inhibitory activity, providing tools to probe the enzyme's active site and mechanism. nih.gov Molecular modeling of these inhibitors docked into the DHPS active site helps to understand the key interactions responsible for their binding and inhibitory function. nih.gov The availability of pteroic acid and its stable isotopes as reference standards facilitates such research and development. pharmaffiliates.com

Emerging Roles in Abiotic Stress Alleviation in Plants (e.g., Pteridic Acids H and F as abscisic acid analogs)

A novel and significant area of research has identified a new class of pteroic acid-related compounds, known as pteridic acids, as potent alleviators of abiotic stress in plants. researchgate.netnih.gov Specifically, pteridic acids H and F, which are spiroketal polyketides produced by soil bacteria of the genus Streptomyces, have been shown to function as analogs of the plant stress hormone abscisic acid (ABA). researchgate.netbiorxiv.orgnih.govnih.gov

These compounds exhibit profound biological activity at remarkably low concentrations. biorxiv.orgnih.gov In studies on the model plant Arabidopsis thaliana, treatment with pteridic acids H and F at a concentration of just 1.3 nM (0.5 ng/mL) significantly mitigated the negative effects of both drought and salinity stress. biorxiv.orgnih.gov Under salinity stress conditions (80 mM NaCl), pteridic acid H and F treatment increased the root length of seedlings by 74.0% and 61.8%, respectively, and boosted fresh weight by 126.2% and 110.9%, respectively. researchgate.netbiorxiv.orgnih.gov Similarly, under drought stress, pteridic acid H increased root length by 54.5% and fresh weight by 89%. biorxiv.orgnih.gov

The mechanism appears to involve the regulation of stress-responsive genes. biorxiv.orgnih.gov Transcriptomic analysis of treated Arabidopsis seedlings revealed the increased expression of multiple genes involved in stress response pathways. nih.govnih.gov Researchers have also identified and confirmed the bifunctional biosynthetic gene cluster (BGC) in Streptomyces responsible for producing both pteridic acids and the antimicrobial compound elaiophylin. researchgate.netnih.govbiorxiv.org This discovery opens a new perspective on plant-microbe interactions and presents a promising avenue for developing novel biostimulants to enhance crop resilience against the adverse effects of climate change. nih.govnih.gov

Q & A

Q. What experimental methods are used to identify and characterize pteric acid in novel compounds?

this compound is typically identified via spectroscopic techniques (e.g., NMR, mass spectrometry) and quantified using HPLC or UV-Vis spectroscopy. Characterization involves assessing purity (>95% via HPLC), solubility in aqueous buffers, and stability under physiological conditions. For novel derivatives, structural confirmation requires X-ray crystallography or computational modeling to verify binding motifs, as seen in studies analyzing its interaction with ribosome-inactivating proteins .

Q. How does this compound function in biochemical pathways, and what assays validate its activity?

this compound inhibits enzymes like ricin toxin A (RTA) through competitive binding, validated via kinetic assays (e.g., measuring Ki values using Michaelis-Menten plots). Polarization-based fluorescent probes (e.g., pterin derivatives) are employed to monitor binding affinity in real time, with data normalized to controls like sulfamethoxazole (SMX) .

Advanced Research Questions

Q. How to design experiments to assess this compound’s inhibitory activity while controlling for confounding variables?

- Step 1 : Establish baseline enzyme kinetics (Km, Vmax) without inhibitors.

- Step 2 : Titrate this compound across concentrations (e.g., 0.1–10 mM) to calculate Ki values.

- Step 3 : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

- Step 4 : Validate specificity via mutagenesis studies on target proteins (e.g., altering residues in RTA’s active site). Contradictions in reported Ki values (e.g., 0.6 mM vs. lower values) may arise from buffer pH, ionic strength, or enzyme sources, necessitating standardized protocols .

Q. What strategies resolve contradictions in reported binding affinities of this compound across studies?

- Meta-analysis : Aggregate datasets from multiple studies (e.g., Ki values from kinetic assays and polarization assays ).

- Reproducibility checks : Replicate experiments under identical conditions (pH 7.4, 25°C).

- Structural validation : Use cryo-EM or molecular docking to compare binding conformations across experimental setups .

Q. How can synthesis of this compound derivatives be optimized for enhanced stability and bioactivity?

- Prodrug design : Incorporate boronic acid motifs to enable H2O2-activated release in inflammatory tissues, improving target specificity .

- Stereochemical control : Use chiral catalysts during alkylation of pteridine cores to avoid racemic mixtures.

- Purification : Employ reverse-phase chromatography to isolate derivatives with >99% purity, critical for in vivo efficacy studies .

Q. What computational and structural biology methods elucidate this compound’s binding interactions?

- Molecular dynamics (MD) simulations : Model hydrogen bonding (e.g., with RTA’s Tyr80) and hydrophobic interactions.

- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., Phe108, Asp75).

- Free-energy perturbation (FEP) : Predict binding affinity changes for mutagenized protein variants .

Q. How to formulate research questions on this compound’s mechanisms using frameworks like PICO or FINER?

- PICO : Population (enzyme systems); Intervention (this compound titration); Comparison (baseline activity); Outcome (Ki reduction).

- FINER : Ensure questions are Feasible (in vitro assays), Interesting (novel inhibitory mechanisms), Novel (unexplored derivatives), Ethical (non-toxic prodrugs), and Relevant (therapeutic applications) .

Methodological Best Practices

- Data presentation : Use error bars for triplicate measurements and report statistical significance (p < 0.05). For structural data, include PDB accession codes .

- Reproducibility : Document buffer compositions, enzyme sources, and equipment models in supplementary materials .

- Ethical considerations : Adhere to institutional guidelines for in vivo studies, particularly in arthritis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.